molecular formula C9H9BrFN3 B567410 5-Bromo-6-fluoro-1-isopropyl-1,2,3-benzotriazole CAS No. 1345471-93-3

5-Bromo-6-fluoro-1-isopropyl-1,2,3-benzotriazole

Cat. No.: B567410
CAS No.: 1345471-93-3
M. Wt: 258.094
InChI Key: XLWBVPJNIOOHIS-UHFFFAOYSA-N
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Description

Compound Classification and Identity

5-Bromo-6-fluoro-1-isopropyl-1,2,3-benzotriazole belongs to the class of nitrogen-containing heterocyclic compounds specifically categorized as substituted benzotriazoles. The compound is officially registered under Chemical Abstracts Service number 1345471-93-3 and carries the MDL number MFCD20441855, establishing its unique identity within chemical databases. This molecule represents a triply-substituted benzotriazole derivative, where the parent benzotriazole ring system has been modified through the introduction of bromine at position 5, fluorine at position 6, and an isopropyl group at position 1 of the triazole ring.

The systematic nomenclature follows International Union of Pure and Applied Chemistry conventions, with the full chemical name being this compound. Alternative naming systems may refer to this compound as 5-bromo-6-fluoro-1-propan-2-ylbenzotriazole, reflecting the systematic naming of the isopropyl substituent. The compound falls within the broader category of building blocks and specialty chemicals used in organic synthesis and medicinal chemistry research.

The molecular classification places this compound within the heterocyclic aromatic compound family, specifically as a member of the benzo-fused triazole subgroup. The presence of three nitrogen atoms within the five-membered triazole ring, combined with the fused benzene ring, creates a bicyclic aromatic system with distinctive electronic properties. The additional halogen substitutions further modify the electronic distribution and chemical behavior of the molecule, positioning it as a valuable intermediate in synthetic chemistry applications.

Historical Context of Benzotriazole Chemistry

The historical development of benzotriazole chemistry traces back to the late 19th century, with the first synthesis of the parent benzotriazole compound reported in 1889 by G. Schultz. Initially, benzotriazole found widespread industrial applications primarily as a corrosion inhibitor for metals such as copper, zinc, and aluminum, owing to its ability to form protective films on metal surfaces. This early industrial relevance established benzotriazole as an important chemical compound, leading to its extensive use in water treatment systems, lubricants, and anti-freeze solutions throughout the early-to-mid 20th century.

The transition from purely industrial applications to pharmaceutical and synthetic chemistry applications began gaining momentum by the mid-20th century. Researchers began recognizing the potential biological activity of benzotriazole derivatives, particularly their ability to interact with enzymes and proteins, which opened new avenues for exploration in medicinal chemistry. This paradigm shift marked the beginning of systematic investigations into the synthesis and modification of benzotriazole derivatives for biomedical applications.

The development of substituted benzotriazole derivatives, including halogenated variants, represents a more recent advancement in this field. The introduction of specific substitution patterns, such as those found in this compound, reflects the sophisticated understanding of structure-activity relationships that has evolved over decades of research. These developments have been driven by the recognition that strategic modifications to the benzotriazole core can significantly alter both chemical reactivity and biological properties.

The emergence of benzotriazole as a versatile synthetic auxiliary represents another significant milestone in its historical development. Since 1980, when benzotriazole was first reported as a synthetic auxiliary in organic chemistry, it has been increasingly utilized in the construction of various monocyclic and bicyclic heterocyclic compounds that would be difficult to prepare through alternative methods. This versatility stems from benzotriazole's unique properties as both a weak acid and weak base, combined with its ability to act as both an electron-donating and electron-withdrawing group.

Chemical Structure and Molecular Characteristics

The molecular structure of this compound can be precisely defined through its molecular formula C₉H₉BrFN₃, which indicates the presence of nine carbon atoms, nine hydrogen atoms, one bromine atom, one fluorine atom, and three nitrogen atoms. The compound exhibits a molecular weight of 258.09 grams per mole, making it a relatively compact yet functionally rich heterocyclic molecule.

Molecular Property Value Source
Molecular Formula C₉H₉BrFN₃
Molecular Weight 258.09 g/mol
Chemical Abstracts Service Number 1345471-93-3
MDL Number MFCD20441855
SMILES Code CC(N1N=NC2=CC(Br)=C(F)C=C21)C

The structural framework consists of a benzotriazole core with specific substitution patterns that significantly influence its chemical properties. The benzotriazole moiety itself features a fused ring system where a benzene ring is joined to a 1,2,3-triazole ring, creating a bicyclic aromatic structure with distinctive electronic characteristics. The presence of three nitrogen atoms within the triazole portion provides multiple sites for potential chemical interactions and coordination.

The bromine substitution at position 5 introduces a relatively large, electronegative halogen that can participate in various chemical interactions including halogen bonding. The fluorine atom at position 6 adds another electronegative element with unique properties, including strong carbon-fluorine bond formation and significant electronegativity effects on the overall molecular electronic distribution. The isopropyl group attached to nitrogen at position 1 provides steric bulk and hydrophobic character, potentially influencing both solubility properties and molecular recognition events.

The SMILES (Simplified Molecular-Input Line-Entry System) representation "CC(N1N=NC2=CC(Br)=C(F)C=C21)C" provides a linear notation that encodes the complete molecular structure. This notation reveals the connectivity pattern showing the isopropyl group [CC(C)] connected to the nitrogen atom of the triazole ring, with the bromine and fluorine substituents appropriately positioned on the benzene portion of the molecule.

Significance in Heterocyclic Chemistry Research

The significance of this compound in heterocyclic chemistry research stems from its unique combination of structural features that make it valuable both as a synthetic intermediate and as a research tool for understanding structure-activity relationships. The compound exemplifies the principles of rational drug design and synthetic chemistry, where specific substitution patterns are introduced to achieve desired chemical and biological properties.

Within the broader context of benzotriazole research, this particular derivative contributes to the understanding of how halogen substitutions influence molecular behavior. The presence of both bromine and fluorine atoms provides researchers with opportunities to investigate halogen bonding interactions, electronic effects, and the impact of different halogen sizes on molecular geometry and reactivity. Such studies are crucial for advancing the field of halogen-containing pharmaceuticals and materials science applications.

The compound serves as an important building block in synthetic chemistry, particularly in applications requiring precise control over electronic properties and steric effects. Its availability through commercial suppliers with high purity specifications (typically 95-98%) indicates its established role in research applications. The compound's classification as a specialty chemical for research and development use underscores its importance in advancing synthetic methodologies and drug discovery programs.

Recent advancements in benzotriazole derivative research have highlighted the potential for these compounds to serve as versatile scaffolds in medicinal chemistry. The specific substitution pattern found in this compound positions it as a valuable tool for structure-activity relationship studies, where researchers can systematically modify substituents to optimize desired properties. This approach has proven particularly valuable in the development of enzyme inhibitors and other bioactive compounds.

The compound also represents an important example of how modern synthetic chemistry has evolved to produce highly specific molecular architectures. The ability to introduce multiple different substituents at precise positions on the benzotriazole core demonstrates the sophistication of current synthetic methodologies and the potential for creating tailored molecules for specific research applications. This capability is essential for advancing both fundamental understanding of chemical behavior and practical applications in drug discovery and materials science.

Properties

IUPAC Name

5-bromo-6-fluoro-1-propan-2-ylbenzotriazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9BrFN3/c1-5(2)14-9-4-7(11)6(10)3-8(9)12-13-14/h3-5H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XLWBVPJNIOOHIS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)N1C2=CC(=C(C=C2N=N1)Br)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9BrFN3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80718353
Record name 5-Bromo-6-fluoro-1-(propan-2-yl)-1H-benzotriazole
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

258.09 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1345471-93-3
Record name 1H-Benzotriazole, 5-bromo-6-fluoro-1-(1-methylethyl)-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1345471-93-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 5-Bromo-6-fluoro-1-(propan-2-yl)-1H-benzotriazole
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URL https://comptox.epa.gov/dashboard/DTXSID80718353
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Cyclization of Substituted Benzene-1,2-diamine Derivatives

The benzotriazole core is synthesized via diazotization and cyclization of 4-bromo-5-fluoro-benzene-1,2-diamine. This method adapts classical benzotriazole synthesis protocols:

  • Halogenation of Benzene-1,2-diamine :

    • Bromination and fluorination are performed sequentially on benzene-1,2-diamine using directed ortho-metalation (DoM) or electrophilic substitution. For example, bromine in acetic acid introduces the bromo group, followed by fluorination using Selectfluor® or DAST.

    • Intermediate : 4-Bromo-5-fluoro-benzene-1,2-diamine.

  • Cyclization with Nitrous Acid :

    • Treatment with sodium nitrite (NaNO₂) in hydrochloric acid (HCl) at 0–5°C induces diazotization, followed by thermal cyclization to form 5-bromo-6-fluoro-1H-benzotriazole.

    • Reaction :

      4-Bromo-5-fluoro-benzene-1,2-diamine+NaNO2HCl, 0–5°C5-Bromo-6-fluoro-1H-benzotriazole\text{4-Bromo-5-fluoro-benzene-1,2-diamine} + \text{NaNO}_2 \xrightarrow{\text{HCl, 0–5°C}} \text{5-Bromo-6-fluoro-1}H\text{-benzotriazole}

Key Parameters :

  • Temperature control (<5°C) minimizes side reactions.

  • Yield: ~70–85% after purification via recrystallization (ethanol/water).

Alternative Routes: Sequential Halogenation and Alkylation

For cases where the halogenated benzotriazole is unavailable, a stepwise approach is employed:

Direct Halogenation of 1-Isopropyl-benzotriazole

  • Substrate Preparation :

    • Synthesize 1-isopropyl-1H-benzotriazole via N-alkylation of benzotriazole with isopropyl bromide.

  • Halogenation :

    • Bromination : Use N-bromosuccinimide (NBS) in DMF at 0°C to introduce bromo at position 5.

    • Fluorination : Employ Selectfluor® in acetonitrile at 60°C for 6 hours to install fluorine at position 6.

Challenges :

  • Regioselectivity requires careful control; directing groups (e.g., –NO₂) may be necessary for positional accuracy.

  • Overall Yield : ~50–60% after multiple steps.

Analytical Validation and Optimization

Critical quality control metrics for the target compound include:

Parameter Method Specification
Purity (HPLC)Reverse-phase C18 column≥98%
Regiochemistry (N1 vs N2)¹H NMR (DMSO-d₆)N1-isopropyl: δ 1.4 (d, 6H), 4.6 (sept, 1H)
Halogen Position¹³C NMRC5 (Br): δ 112–115 ppm; C6 (F): δ 150–155 ppm

Optimization Insights :

  • Ionic liquid methods ([Bmim][BF₄]) reduce reaction times and improve yields compared to traditional solvents.

  • Excess alkylating agent (1.2–1.5 equiv) ensures complete N1-functionalization, minimizing residual starting material.

Industrial-Scale Considerations

For large-scale production, the ionic liquid route is preferred due to:

  • Solvent Recovery : [Bmim][BF₄] can be reused ≥5 times without significant yield loss.

  • Cost Efficiency : Reduced waste and lower catalyst loading (0.1–0.2 equiv KOH).

  • Safety Profile : Mild conditions (room temperature) mitigate thermal degradation risks.

Chemical Reactions Analysis

Types of Reactions

    Substitution Reactions: The bromine and fluorine atoms can be substituted with other functional groups under appropriate conditions.

    Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, altering its electronic properties and reactivity.

    Cyclization and Ring-Opening: The benzotriazole ring can participate in cyclization and ring-opening reactions, leading to the formation of various derivatives.

Common Reagents and Conditions

    Nucleophiles: For substitution reactions, common nucleophiles include amines, thiols, and alkoxides.

    Oxidizing Agents: For oxidation reactions, agents such as potassium permanganate or hydrogen peroxide may be used.

    Reducing Agents: For reduction reactions, agents such as lithium aluminum hydride or sodium borohydride are commonly employed.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield a variety of substituted benzotriazoles, while oxidation and reduction reactions can lead to different oxidation states of the compound.

Scientific Research Applications

Antimicrobial Activity

Research indicates that benzotriazole derivatives exhibit notable antimicrobial properties. Studies have shown that 5-Bromo-6-fluoro-1-isopropyl-1,2,3-benzotriazole has effective antibacterial activity against both Gram-positive and Gram-negative bacteria.

Compound Activity MIC (μg/ml)
This compoundAntibacterial12.5 - 25
Related BenzotriazolesAntifungal<10

In particular, the compound has shown effectiveness against methicillin-resistant Staphylococcus aureus (MRSA) strains, with minimum inhibitory concentration (MIC) values indicating significant antibacterial potency comparable to standard antibiotics like nitrofurantoin .

Antiviral Activity

Benzotriazole derivatives have also been explored for their antiviral properties. A study demonstrated that certain derivatives exhibited activity against various DNA and RNA viruses. The structure-activity relationship (SAR) analysis indicated that modifications to the benzotriazole core could enhance antiviral efficacy.

Derivative Virus Targeted EC50 (µM)
Compound ACoxsackievirus B56.9
Compound BPoliovirus20.5

These findings suggest that this compound could serve as a scaffold for developing new antiviral agents .

Anticancer Research

Benzotriazoles are being investigated for their potential as anticancer agents. Certain derivatives have been shown to induce apoptosis in cancer cells through caspase activation pathways. This mechanism highlights the compound's potential in chemotherapeutic development.

Case Study:
A study published in a peer-reviewed journal demonstrated that benzotriazole derivatives could inhibit cancer cell proliferation effectively, suggesting their application in cancer therapy .

Material Science Applications

Beyond biological applications, benzotriazoles are utilized in materials science as stabilizers and corrosion inhibitors due to their ability to form stable complexes with metal ions. This property is particularly useful in protecting metals from oxidative damage.

Mechanism of Action

The mechanism of action of 5-Bromo-6-fluoro-1-isopropyl-1,2,3-benzotriazole involves its interaction with specific molecular targets, such as enzymes or receptors. The presence of bromine and fluorine atoms, along with the isopropyl group, influences its binding affinity and specificity. The compound can modulate the activity of its targets by acting as an inhibitor or activator, depending on the context.

Comparison with Similar Compounds

Structural and Functional Similarities

The table below highlights key structural analogs and their properties:

Compound Name Core Structure Substituents Similarity Score Purity Key Notes
5-Bromo-6-fluoro-1-isopropyl-1,2,3-benzotriazole Benzotriazole Br (5), F (6), isopropyl (1) N/A 98% Discontinued due to supply issues
6-Bromo-1-isopropyl-2-methyl-1H-benzo[d]imidazole Benzimidazole Br (6), isopropyl (1), methyl (2) 0.80 N/A Higher similarity due to Br and isopropyl; methyl enhances steric bulk
6-Bromo-5-fluoro-1-methyl-1H-indazole Indazole Br (6), F (5), methyl (1) 0.87 N/A High similarity despite indazole core; methyl at position 1
6-Bromo-4-fluoro-1-isopropyl-2-methyl-1H-benzo[d]imidazole Benzimidazole Br (6), F (4), isopropyl (1), methyl (2) 0.70 N/A Fluorine at position 4 reduces electronic similarity

Key Observations :

  • Core Heterocycle Differences :
    • Benzotriazole : Contains three nitrogen atoms, enabling diverse binding modes in catalytic or biological systems.
    • Benzimidazole/Indazole : Feature two nitrogen atoms, with indazole’s adjacent nitrogens offering distinct hydrogen-bonding capabilities .
  • Isopropyl vs. Methyl: The bulkier isopropyl group in the target compound may reduce solubility but increase selectivity in target binding .

Biological Activity

5-Bromo-6-fluoro-1-isopropyl-1,2,3-benzotriazole (BFIB) is a heterocyclic compound that has garnered attention in the fields of medicinal chemistry and materials science due to its diverse biological activities. This article details its biological activity, mechanisms of action, and potential applications based on recent research findings.

Chemical Structure and Properties

  • IUPAC Name : 5-bromo-6-fluoro-1-propan-2-ylbenzotriazole
  • Molecular Formula : C9H9BrFN3
  • CAS Number : 1345471-93-3
  • Molecular Weight : 258.09 g/mol

The compound features a benzotriazole core with bromine and fluorine substituents at the 5th and 6th positions, respectively, and an isopropyl group at the 1st position. This unique structure influences its biological activity and interaction with various molecular targets.

Antimicrobial Properties

BFIB has shown significant antimicrobial activity against various bacterial strains. In particular, studies have demonstrated its effectiveness against both Gram-positive and Gram-negative bacteria. For instance:

Compound MIC (µg/mL) Target Organism
BFIB12.5 - 25Staphylococcus aureus (MRSA)
BFIB6.25 - 12.5Bacillus subtilis

These findings suggest that BFIB could be a promising candidate for the development of new antibacterial agents, especially against resistant strains of bacteria .

Antiviral Activity

Recent research has indicated that BFIB exhibits antiviral properties as well. It has been tested against various viruses, including enteroviruses. Notably, a derivative of BFIB demonstrated protective effects against coxsackievirus B5 (CVB5) infection in cell cultures:

Compound EC50 (µM) Virus
BFIB Derivative18.5 - 52CVB5

The mechanism involves interference with the viral attachment process, indicating potential for therapeutic use in viral infections .

Antifungal Activity

BFIB also displays antifungal properties, particularly against Candida albicans and Aspergillus niger. The minimum inhibitory concentrations (MICs) for these fungi range from 1.6 to 25 µg/mL, showcasing its potential as an antifungal agent:

Fungal Strain MIC (µg/mL)
Candida albicans1.6 - 25
Aspergillus niger12.5 - 25

The introduction of halogen substituents has been found to enhance antifungal activity .

The biological activity of BFIB is attributed to its interaction with specific molecular targets such as enzymes and receptors. The presence of bromine and fluorine atoms enhances its binding affinity and specificity:

  • Antibacterial Mechanism : BFIB likely inhibits bacterial growth by disrupting cell wall synthesis or function.
  • Antiviral Mechanism : It may prevent viral entry into host cells by altering the viral attachment process.
  • Antifungal Mechanism : Similar to its antibacterial action, it may disrupt fungal cell wall integrity or function.

Case Studies

  • Antibacterial Efficacy Against MRSA :
    A study evaluated the antibacterial efficacy of BFIB against MRSA strains, demonstrating MIC values comparable to traditional antibiotics like nitrofurantoin .
  • Antiviral Activity Against CVB5 :
    In vitro studies showed that a derivative of BFIB could significantly reduce viral load in infected cells by interfering with early infection stages .
  • Antifungal Properties :
    The compound was tested against clinical isolates of Candida spp., showing potent activity that warrants further investigation for therapeutic applications .

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 5-Bromo-6-fluoro-1-isopropyl-1,2,3-benzotriazole, and how can reaction yields be maximized?

  • Methodological Answer : Synthesis typically involves halogenation (bromination/fluorination) of the benzotriazole core followed by isopropyl group introduction. Key steps include:

  • Halogenation : Use bromine or fluorine donors (e.g., NBS or Selectfluor) under inert conditions to minimize side reactions .
  • Substitution : Introduce the isopropyl group via nucleophilic substitution using isopropyl halides or Mitsunobu reactions.
  • Optimization : Adjust stoichiometry (e.g., 1.2–1.5 equivalents of halogenating agents) and temperature (60–80°C) to improve yields. Monitor purity via HPLC (≥97%) and characterize intermediates using 1^1H/13^13C NMR and HRMS .

Q. How should researchers characterize the structural and electronic properties of this compound?

  • Methodological Answer : Employ a multi-technique approach:

  • Spectroscopy : Use 19^{19}F NMR to confirm fluorine substitution and 1^1H NMR to verify isopropyl group integration.
  • X-ray Crystallography : Resolve crystal structures to confirm regiochemistry and assess steric effects from the isopropyl group.
  • Computational Analysis : Perform DFT calculations (e.g., B3LYP/6-31G*) to map electron density and predict reactive sites .

Advanced Research Questions

Q. How can theoretical frameworks guide the design of derivatives for targeted biological or material applications?

  • Methodological Answer :

  • Structure-Activity Relationships (SAR) : Link electronic properties (e.g., Hammett constants for Br/F substituents) to biological activity (e.g., kinase inhibition) or material properties (e.g., charge transport in organic semiconductors) .
  • Conceptual Framework : Use retrosynthetic analysis to prioritize derivatives with enhanced steric/electronic profiles. For example, replacing bromine with electron-withdrawing groups may improve stability in photovoltaic applications .

Q. What experimental strategies resolve contradictions in reactivity data (e.g., unexpected side products in cross-coupling reactions)?

  • Methodological Answer :

  • Factorial Design : Systematically vary parameters (catalyst loading, solvent polarity) to identify interactions causing side reactions. For Pd-catalyzed couplings, test ligands (e.g., XPhos vs. SPhos) to suppress β-hydride elimination .
  • Mechanistic Probes : Use isotopic labeling (e.g., D2D_2O quenching) or in-situ IR to detect intermediates. Contradictions may arise from competing pathways (e.g., SN2 vs. radical mechanisms) .

Q. How can researchers mitigate challenges in scaling up synthesis while maintaining purity and regioselectivity?

  • Methodological Answer :

  • Process Optimization : Transition from batch to flow chemistry for precise control of exothermic halogenation steps.
  • Purification : Use column chromatography (silica gel, hexane/EtOAc gradients) or recrystallization (ethanol/water) to isolate high-purity product (>99%). Validate scalability via DoE (Design of Experiments) to ensure reproducibility .

Data Contradiction Analysis

Q. How should discrepancies in reported biological activity (e.g., variable IC50_{50} values) be addressed?

  • Methodological Answer :

  • Standardization : Re-evaluate assay conditions (e.g., cell line viability, incubation time) using controls (e.g., staurosporine for kinase assays).
  • Meta-Analysis : Compare datasets across studies to identify confounding variables (e.g., solvent effects from DMSO). Validate findings using orthogonal assays (e.g., SPR vs. fluorescence polarization) .

Methodological Frameworks

Q. What frameworks support the integration of computational and experimental data for mechanistic studies?

  • Methodological Answer :

  • Combined QM/MM : Model reaction trajectories (e.g., transition states for fluorination) and validate with kinetic studies (Arrhenius plots).
  • Cheminformatics : Use tools like Schrödinger’s Maestro to correlate computed descriptors (e.g., logP, polar surface area) with experimental solubility/permeability .

Safety and Handling

Q. What protocols ensure safe handling and storage of this compound in academic labs?

  • Methodological Answer :

  • Storage : Store in amber glass vials under nitrogen at –20°C to prevent degradation.
  • Safety : Use fume hoods for synthesis; avoid skin contact (wear nitrile gloves) due to potential halogen toxicity. Emergency protocols include immediate rinsing (15 min for eye exposure) and medical consultation for inhalation .

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